molecular formula C9H14O2 B13331322 (E)-1-cyclohexyl-3-hydroxyprop-2-en-1-one

(E)-1-cyclohexyl-3-hydroxyprop-2-en-1-one

Katalognummer: B13331322
Molekulargewicht: 154.21 g/mol
InChI-Schlüssel: MEDOVTJJBRSVKD-VOTSOKGWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1-cyclohexyl-3-hydroxyprop-2-en-1-one is an organic compound characterized by a cyclohexyl group attached to a hydroxyprop-2-en-1-one moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-cyclohexyl-3-hydroxyprop-2-en-1-one typically involves the aldol condensation reaction between cyclohexanone and acrolein. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions include maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-1-cyclohexyl-3-hydroxyprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the hydroxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Hydrochloric acid for halogenation reactions.

Major Products Formed

    Oxidation: Formation of (E)-1-cyclohexyl-3-oxoprop-2-en-1-one.

    Reduction: Formation of (E)-1-cyclohexyl-3-hydroxypropane.

    Substitution: Formation of (E)-1-cyclohexyl-3-chloroprop-2-en-1-one.

Wissenschaftliche Forschungsanwendungen

(E)-1-cyclohexyl-3-hydroxyprop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (E)-1-cyclohexyl-3-hydroxyprop-2-en-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the modulation of signaling pathways, resulting in its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (E)-1-phenyl-3-hydroxyprop-2-en-1-one: Similar structure but with a phenyl group instead of a cyclohexyl group.

    (E)-1-cyclohexyl-3-methoxyprop-2-en-1-one: Similar structure but with a methoxy group instead of a hydroxy group.

Uniqueness

(E)-1-cyclohexyl-3-hydroxyprop-2-en-1-one is unique due to its specific combination of a cyclohexyl group and a hydroxyprop-2-en-1-one moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C9H14O2

Molekulargewicht

154.21 g/mol

IUPAC-Name

(E)-1-cyclohexyl-3-hydroxyprop-2-en-1-one

InChI

InChI=1S/C9H14O2/c10-7-6-9(11)8-4-2-1-3-5-8/h6-8,10H,1-5H2/b7-6+

InChI-Schlüssel

MEDOVTJJBRSVKD-VOTSOKGWSA-N

Isomerische SMILES

C1CCC(CC1)C(=O)/C=C/O

Kanonische SMILES

C1CCC(CC1)C(=O)C=CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.